molecular formula C14H15N3O2 B8586174 (+)-8-(Acetylamino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one CAS No. 121866-03-3

(+)-8-(Acetylamino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one

Cat. No.: B8586174
CAS No.: 121866-03-3
M. Wt: 257.29 g/mol
InChI Key: BGYKFEZDXJOZNT-UHFFFAOYSA-N
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Description

(+)-8-(Acetylamino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

121866-03-3

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-(3-oxo-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-8-yl)acetamide

InChI

InChI=1S/C14H15N3O2/c1-8(18)15-11-4-5-12-9(6-11)2-3-10-7-13(19)16-17-14(10)12/h4-6,10H,2-3,7H2,1H3,(H,15,18)(H,16,19)

InChI Key

BGYKFEZDXJOZNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=NNC(=O)CC3CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a manner similar to that described in Preparation 1(d), 6-acetamido-1-oxo-1,2,3,4-tetrahydro-2-naphthylacetamide (1.55 g) was converted into 6-acetamido4,4a,5,6-tetrahydrobenzo[h]cinnolin-3[2H]-one (0.2 g; mp 259°); ν(Nujol mull) 3330, 3215, 1655, 1610cm-1 ; M+ =257.
[Compound]
Name
1(d)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-acetamido-1-oxo-1,2,3,4-tetrahydro-2-naphthylacetamide
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
6-acetamido4,4a,5,6-tetrahydrobenzo[h]cinnolin-3[2H]-one
Quantity
0.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of dl-6-acetylamino-1-oxo-1,2,3,4-tetrahydro-naphth-2-yl-acetic acid (3.27 g) in ethanol (60 ml) was treated with 90% hydrazine hydrate (1 ml) and heated at the reflux temperature for 3 hrs. After cooling at 0°-5° C., the precipitate is separated by filtration and recrystallized from acetone-ethanol to yield 8-acetylamino-4,4a,5,6-tetrahydro-2H-benzo(h)-cinnolin-3-one m.p. 284° C.
Name
dl-6 acetylamino-1-oxo-1,2,3,4-tetrahydro-naphth-2-yl-acetic acid
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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